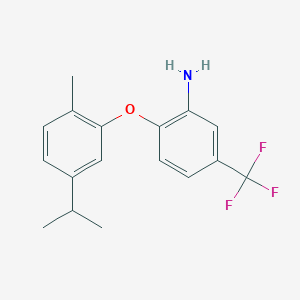

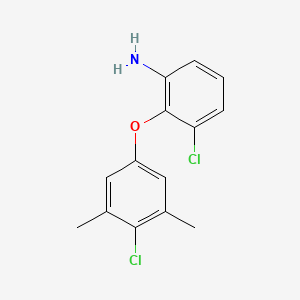

2-(5-Isopropyl-2-methylphenoxy)-5-(trifluoromethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

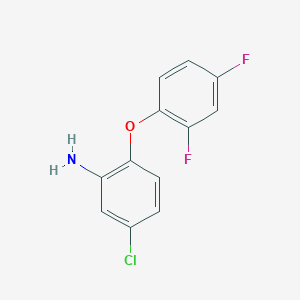

The compound "2-(5-Isopropyl-2-methylphenoxy)-5-(trifluoromethyl)aniline" is a structurally complex molecule that includes a trifluoromethyl group attached to an aniline moiety. This type of compound is of interest due to the unique properties imparted by the trifluoromethyl group, such as increased lipophilicity and metabolic stability, which are valuable in various chemical applications, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of trifluoromethyl-substituted anilines often involves the introduction of the trifluoromethyl group into an existing aromatic compound. For example, the synthesis of trifluoromethoxy-substituted anilines can be achieved through metalation, where hydrogen/lithium permutation occurs, followed by electrophilic trapping to yield various products . Similarly, C-(2,2,2-trifluoroethyl)anilines can be synthesized from nitrophenylacetic acids in a two-step process involving the conversion of carboxy groups to trifluoromethyl moieties and subsequent catalytic reduction . These methods illustrate the key strategies in synthesizing trifluoromethyl-substituted anilines, which may be applicable to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of trifluoromethyl-substituted anilines is characterized by the presence of a trifluoromethyl group, which can significantly influence the vibrational characteristics of the molecule. For instance, studies on 2-chloro-5-(trifluoromethyl) aniline have shown that the presence of a chlorine substituent can affect the vibrational wavenumbers, and these effects can be analyzed using density functional theory (DFT) calculations to derive optimized geometry and vibrational wavenumbers . Such computational studies are essential for understanding the molecular structure and behavior of trifluoromethyl-substituted anilines.

Chemical Reactions Analysis

Trifluoromethyl-substituted anilines can undergo various chemical reactions, leading to the formation of different heterocyclic compounds. For example, the reaction of 2-(trifluoromethyl)aniline with dilithio derivatives of oximes and hydrazones can yield isoxazoles and pyrazoles, respectively . These reactions demonstrate the reactivity of trifluoromethyl-substituted anilines and their potential for creating diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-substituted anilines are influenced by the trifluoromethyl group, which can enhance the stability and electron-withdrawing capacity of the molecule. For instance, N-(nitrofluorenylidene)anilines, which include trifluoromethyl derivatives, exhibit good compatibility with polycarbonate and function effectively as electron transport materials in electrophotography . Additionally, the vibrational spectra, molecular orbital calculations, and thermodynamic parameters of these compounds can be thoroughly investigated using spectroscopic techniques and quantum chemical studies . These analyses provide valuable insights into the behavior of trifluoromethyl-substituted anilines under various conditions.

Scientific Research Applications

Electron Transport Material in Electrophotography : A study by Matsui et al. (1993) investigated the use of N-(Nitrofluorenylidene)anilines, synthesized from nitrofluorenones and substituted anilines including 2-trifluoromethyl derivatives, as electron transport materials in positive charge electrophotography. The 2-isopropyl and 2-trifluoromethyl derivatives demonstrated high compatibility with polycarbonate and good properties as electron transport materials, highlighting their potential application in electrophotography technology (Matsui, Fukuyasu, Shibata, & Muramatsu, 1993).

Intermediate in Synthesis of Isoxazole and Pyrazole : Strekowski and Lin (1997) reported the formation of 5-(2-aminophenyl)isoxazoles by reacting 2-(trifluoromethyl)aniline with dilithio derivatives of various oximes. This reaction indicates the potential of trifluoromethyl-substituted anilines in synthesizing isoxazole and pyrazole compounds, which are significant in the field of medicinal chemistry (Strekowski & Lin, 1997).

Directing Group in Ruthenium-Catalyzed Synthesis : Wu et al. (2021) described the use of 2-Fluoro-5-(trifluoromethyl)aniline as a monodentate transient directing group to facilitate Ru(II)-catalyzed intermolecular direct ortho-C-H imidation of benzaldehydes. This process efficiently produced amidated products that could be converted into quinazoline and fused isoindolinone scaffolds, showcasing the compound's utility in complex organic synthesis (Wu et al., 2021).

properties

IUPAC Name |

2-(2-methyl-5-propan-2-ylphenoxy)-5-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO/c1-10(2)12-5-4-11(3)16(8-12)22-15-7-6-13(9-14(15)21)17(18,19)20/h4-10H,21H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULHXLRHLNJDSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)OC2=C(C=C(C=C2)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201159197 |

Source

|

| Record name | 2-[2-Methyl-5-(1-methylethyl)phenoxy]-5-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201159197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Isopropyl-2-methylphenoxy)-5-(trifluoromethyl)aniline | |

CAS RN |

946715-42-0 |

Source

|

| Record name | 2-[2-Methyl-5-(1-methylethyl)phenoxy]-5-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946715-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-Methyl-5-(1-methylethyl)phenoxy]-5-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201159197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid](/img/structure/B1328243.png)

![Ethyl 4-{[3-(4-methylpiperidin-1-YL)propyl]-amino}piperidine-1-carboxylate](/img/structure/B1328250.png)

![2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B1328275.png)

![2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine](/img/structure/B1328304.png)